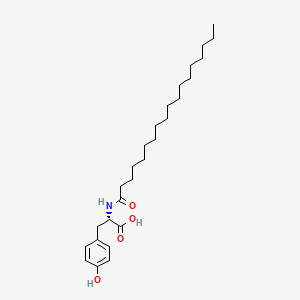

N-Stearoyltyrosine

Description

Properties

CAS No. |

57993-25-6 |

|---|---|

Molecular Formula |

C27H45NO4 |

Molecular Weight |

447.6 g/mol |

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-(octadecanoylamino)propanoic acid |

InChI |

InChI=1S/C27H45NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)28-25(27(31)32)22-23-18-20-24(29)21-19-23/h18-21,25,29H,2-17,22H2,1H3,(H,28,30)(H,31,32)/t25-/m0/s1 |

InChI Key |

YKWCFTGLODSOSB-VWLOTQADSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

N-Stearoyltyrosine: An In-Depth Technical Guide to an Endogenous Anandamide Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Stearoyltyrosine (NsTyr) is an N-acyl amino acid that has garnered significant interest as an analog of the endocannabinoid anandamide (AEA). Structurally similar to AEA, NsTyr exhibits biological activities that modulate the endocannabinoid system (ECS), primarily through the inhibition of key enzymes and transporters responsible for anandamide's degradation and reuptake. This technical guide provides a comprehensive overview of this compound, including its synthesis, a comparative analysis of its biological activity against anandamide, detailed experimental protocols for its characterization, and a depiction of its role in relevant signaling pathways. This document is intended to serve as a core resource for researchers and professionals in drug development exploring the therapeutic potential of N-acyl amino acids.

Introduction

The endocannabinoid system, a ubiquitous lipid signaling network, plays a crucial role in regulating a myriad of physiological processes. Anandamide (N-arachidonoylethanolamine), a primary endocannabinoid, is central to this system, exerting its effects through cannabinoid receptors CB1 and CB2. The biological actions of anandamide are tightly regulated by its synthesis on demand and rapid inactivation through cellular uptake and enzymatic hydrolysis. Fatty acid amide hydrolase (FAAH) is the principal enzyme responsible for anandamide's degradation.[1]

N-acyl amino acids (NAAAs) are a class of endogenous signaling lipids structurally related to anandamide.[2] Among these, this compound has emerged as a noteworthy anandamide analog. Its structure, featuring a stearoyl fatty acid chain linked to a tyrosine moiety, shares key chemical features with anandamide. This structural similarity underlies its ability to interact with components of the endocannabinoid system. Specifically, NsTyr has been shown to inhibit FAAH and the anandamide membrane transporter (AMT), thereby increasing the endogenous levels of anandamide and prolonging its signaling effects. This mode of action presents a compelling therapeutic strategy, as enhancing endogenous cannabinoid tone can offer therapeutic benefits while potentially mitigating the side effects associated with direct cannabinoid receptor agonists.

This guide delves into the technical details of this compound, providing the necessary information for its synthesis, characterization, and further investigation as a potential therapeutic agent.

Synthesis of this compound

The synthesis of this compound can be achieved through a Schotten-Baumann reaction, a well-established method for the acylation of amines.[1][3] This reaction involves the condensation of an acid chloride with an amino acid in the presence of a base.

Synthesis Protocol: Schotten-Baumann Reaction

Materials:

-

L-Tyrosine

-

Stearoyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water (deionized)

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Stir plate and stir bar

-

pH meter

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Dissolution of L-Tyrosine: Dissolve L-tyrosine in an aqueous solution of sodium hydroxide. The amount of NaOH should be sufficient to deprotonate the carboxylic acid and amino groups of tyrosine, forming the sodium tyrosinate salt and bringing the pH to approximately 10-11.[4]

-

Acylation Reaction: While vigorously stirring the cooled (0-5 °C) aqueous solution of sodium tyrosinate, slowly add stearoyl chloride dissolved in an immiscible organic solvent (e.g., diethyl ether). The reaction is typically carried out in a two-phase system.

-

pH Maintenance: During the addition of stearoyl chloride, maintain the pH of the aqueous phase between 10 and 11 by the dropwise addition of a concentrated NaOH solution. This neutralizes the hydrochloric acid byproduct of the reaction and ensures the amino group of tyrosine remains deprotonated and nucleophilic.

-

Reaction Completion and Workup: After the addition of stearoyl chloride is complete, continue stirring the mixture for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Phase Separation: Transfer the reaction mixture to a separatory funnel and allow the aqueous and organic layers to separate. Discard the organic layer.

-

Acidification and Precipitation: Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylic acid group of this compound, causing it to precipitate out of the solution as a solid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water to remove any remaining salts. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Comparative Biological Activity: this compound vs. Anandamide

The biological activity of this compound as an anandamide analog is primarily defined by its interaction with the key components of the endocannabinoid system. A direct comparison with anandamide's own interactions is crucial for understanding its potential as a modulator of this system.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of this compound and Anandamide. It is important to note that direct comparative studies for all parameters are not always available, and experimental conditions can vary between different studies.

| Compound | Target | Parameter | Value (nM) | Reference |

| This compound | FAAH | IC₅₀ | 16.54 | |

| AMT | IC₅₀ | 11.74 | ||

| CB1 Receptor | Kᵢ | Not Reported | ||

| CB2 Receptor | Kᵢ | Not Reported | ||

| Anandamide | CB1 Receptor | Kᵢ | 70 - 239.2 | |

| CB2 Receptor | Kᵢ | 439.5 | ||

| FAAH | Kᵢ | 650 | ||

| AMT | Kₘ | 4690 | ||

| Dopamine Transporter (DAT) | IC₅₀ | 3200 |

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition. Kₘ (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and its interaction with the endocannabinoid system.

In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol is based on the principle that FAAH hydrolyzes a non-fluorescent substrate to produce a fluorescent product. The rate of fluorescence increase is directly proportional to FAAH activity, and inhibition of this activity by a compound like this compound can be quantified.

Materials:

-

Recombinant human FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

FAAH Substrate (e.g., AMC-arachidonoyl amide)

-

Test compound (this compound)

-

Control inhibitor (e.g., URB597)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound (this compound) and the control inhibitor in the assay buffer.

-

Assay Plate Setup: To the wells of the 96-well plate, add the assay buffer, the diluted FAAH enzyme, and either the test compound, control inhibitor, or vehicle (for control wells).

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/465 nm for AMC).

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Anandamide Membrane Transporter (AMT) Inhibition Assay

This protocol measures the ability of a test compound to inhibit the uptake of radiolabeled anandamide into cells known to express the anandamide transporter.

Materials:

-

Cell line expressing AMT (e.g., RBL-2H3 cells)

-

[³H]-Anandamide (radiolabeled substrate)

-

Uptake Buffer (e.g., HEPES-buffered saline)

-

Test compound (this compound)

-

Control inhibitor (e.g., AM404)

-

96-well cell culture plate

-

Scintillation counter

Procedure:

-

Cell Culture: Plate the AMT-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Assay Preparation: Wash the cells with uptake buffer. Prepare solutions of the test compound and control inhibitor at various concentrations in the uptake buffer.

-

Inhibition: Add the test compound or control inhibitor solutions to the respective wells and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Uptake Initiation: Add [³H]-Anandamide to all wells to initiate the uptake process.

-

Uptake Termination: After a short incubation period (e.g., 1-5 minutes), rapidly terminate the uptake by washing the cells with ice-cold uptake buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate the percentage of [³H]-Anandamide uptake inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Cannabinoid Receptor (CB1/CB2) Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound for cannabinoid receptors by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors

-

Radioligand (e.g., [³H]CP-55,940)

-

Binding Buffer (e.g., Tris-HCl buffer with BSA)

-

Test compound (this compound)

-

Non-specific binding control (e.g., a high concentration of a known CB1/CB2 agonist)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either the test compound at various concentrations, binding buffer (for total binding), or the non-specific binding control.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent inhibition of specific binding for each concentration of the test compound. Calculate the IC₅₀ value from a dose-response curve and then convert it to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₐ)), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound's mechanism of action and its experimental characterization is essential for a clear understanding. The following diagrams, generated using Graphviz (DOT language), illustrate these key concepts.

Anandamide Signaling and Modulation by this compound

Experimental Workflow for this compound Characterization

Structural Relationship of this compound to Anandamide

Conclusion

This compound stands out as a promising anandamide analog with a distinct mechanism of action. By inhibiting FAAH and AMT, it effectively elevates the endogenous levels of anandamide, thereby amplifying the natural signaling of the endocannabinoid system. This indirect approach to modulating the ECS holds significant therapeutic potential, particularly for conditions where a gentle and sustained enhancement of endocannabinoid tone is desirable. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the pharmacological profile of this compound and its potential as a novel therapeutic agent. Future research should focus on obtaining a complete quantitative profile of its interaction with cannabinoid receptors and elucidating its in vivo efficacy and safety profile.

References

- 1. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The anandamide membrane transporter. Structure-activity relationships of anandamide and oleoylethanolamine analogs with phenyl rings in the polar head group region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. The endogenous cannabinoid, anandamide, inhibits dopamine transporter function by a receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of N-Stearoyl-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Stearoyl-L-tyrosine is an N-acyl amino acid, a class of endogenous lipid signaling molecules. As a structural analog of the endocannabinoid anandamide, it exhibits significant potential in neuroprotection and the modulation of cellular senescence. This technical guide provides a comprehensive overview of the biochemical properties of N-Stearoyl-L-tyrosine, including its synthesis, physicochemical characteristics, and biological activities. Detailed experimental protocols for its synthesis and for key biological assays are provided, along with a summary of its known signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of neuropharmacology, drug discovery, and lipid biochemistry.

Introduction

N-acyl amino acids (NAAAs) are a class of lipid molecules formed by the amide linkage of a fatty acid to an amino acid.[1] This family of compounds, which includes N-Stearoyl-L-tyrosine, has garnered increasing interest due to their diverse biological activities and therapeutic potential.[1][2] N-Stearoyl-L-tyrosine, the subject of this guide, is the amide formed from stearic acid, a saturated C18 fatty acid, and the amino acid L-tyrosine.

Structurally similar to endocannabinoids, NAAAs are considered part of the expanded "endocannabinoidome".[1] N-Stearoyl-L-tyrosine has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases.[1] This guide will delve into the known biochemical properties of this compound, providing a foundation for further research and development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of N-Stearoyl-L-tyrosine is essential for its handling, formulation, and interpretation of biological data.

Table 1: Physicochemical Properties of N-Stearoyl-L-tyrosine

| Property | Value | Source |

| Chemical Formula | C₂₇H₄₅NO₄ | |

| Molecular Weight | 447.66 g/mol | |

| Appearance | White to off-white crystalline powder or colorless crystals (Predicted) | |

| Melting Point | Not experimentally determined. The related compound, N-Acetyl-L-tyrosine, has a melting point of 149-152 °C. | |

| Water Solubility | Predicted: Low | |

| logP (Octanol-Water) | Predicted: High |

Spectroscopic Data:

-

¹³C NMR: A ¹³C NMR spectrum for N-Stearoyl-L-tyrosine is available in the SpectraBase database.

Synthesis of N-Stearoyl-L-tyrosine

The synthesis of N-Stearoyl-L-tyrosine can be achieved through the acylation of L-tyrosine with stearoyl chloride. The following protocol is a generalized procedure based on methods for synthesizing N-stearoyl amino acids.

Experimental Protocol: Synthesis of N-Stearoyl-L-tyrosine

Materials:

-

L-tyrosine

-

Stearoyl chloride

-

Sodium hydroxide (NaOH)

-

Acetone

-

Water

-

Hydrochloric acid (HCl)

-

Ethanol

-

Petroleum ether

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

1-hydroxybenzotriazole (HOBt)

-

4-dimethylaminopyridine (DMAP)

-

1-ethyl-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC)

Procedure:

-

Protection of L-tyrosine (optional but recommended): To avoid side reactions, the carboxylic acid group of L-tyrosine can be protected, for example, as a methyl ester by reacting L-tyrosine with methanol in the presence of an acid catalyst (e.g., HCl).

-

Acylation Reaction (Schotten-Baumann conditions):

-

Dissolve L-tyrosine (or its methyl ester) in an aqueous solution of sodium hydroxide to deprotonate the amino group.

-

Cool the solution in an ice bath.

-

Slowly add stearoyl chloride, dissolved in an organic solvent like acetone or dichloromethane, to the stirred solution. Maintain the pH of the aqueous phase in the alkaline range (pH 8-10) by the dropwise addition of NaOH solution.

-

Continue stirring for several hours at room temperature to allow the reaction to go to completion.

-

-

Alternative "One-Pot" Synthesis:

-

L-tyrosine methyl ester can be reacted with stearic acid in the presence of coupling agents like HOBT, DMAP, and EDC in an appropriate organic solvent.

-

-

Work-up and Purification:

-

If the methyl ester was used, hydrolyze the ester group by adding an excess of NaOH and stirring at room temperature.

-

Acidify the reaction mixture with HCl to precipitate the N-Stearoyl-L-tyrosine.

-

Filter the precipitate and wash it with water to remove inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/petroleum ether.

-

Alternatively, after acidification, the product can be extracted with an organic solvent like dichloromethane. The organic phase is then washed with saturated sodium bicarbonate solution, dried, and the solvent is evaporated to yield the product.

-

Synthesis Workflow

Biological Activity and Mechanism of Action

N-Stearoyl-L-tyrosine is recognized for its neuroprotective properties, primarily through its interaction with the endocannabinoid system.

Interaction with the Endocannabinoid System

-

Cannabinoid Receptor 2 (CB2) Agonism: N-Stearoyl-L-tyrosine has been shown to exert its biological effects via the CB2 receptor. The specific binding affinity (Ki) for N-Stearoyl-L-tyrosine at the CB2 receptor has not been explicitly reported in the reviewed literature.

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition: As an N-acyl amino acid, N-Stearoyl-L-tyrosine is a potential inhibitor of FAAH, the primary enzyme responsible for the degradation of anandamide. By inhibiting FAAH, it can increase the endogenous levels of anandamide, thereby potentiating endocannabinoid signaling. The IC₅₀ value for FAAH inhibition by N-Stearoyl-L-tyrosine is not specified in the available literature.

Cellular Effects

-

Neuroprotection: N-Stearoyl-L-tyrosine has demonstrated neuroprotective effects against insults such as cerebral ischemia.

-

Anti-senescence: It has been shown to inhibit cellular senescence, a process implicated in aging and age-related diseases.

Signaling Pathway

The anti-senescence effects of N-Stearoyl-L-tyrosine are mediated through the CB2 receptor and involve the regulation of key cell cycle proteins. Activation of the Gαi/o-coupled CB2 receptor leads to a signaling cascade that ultimately results in the downregulation of the tumor suppressor proteins p16 and Retinoblastoma (Rb). This prevents cell cycle arrest and cellular senescence.

Experimental Protocols for Biological Assays

This section provides detailed protocols for key in vitro assays used to characterize the biological activity of N-Stearoyl-L-tyrosine.

Cell Viability Assay (CCK-8)

This assay is used to assess the effect of N-Stearoyl-L-tyrosine on cell proliferation and viability.

Materials:

-

Cell Counting Kit-8 (CCK-8)

-

96-well cell culture plates

-

Cells of interest (e.g., neuronal cells)

-

Complete cell culture medium

-

N-Stearoyl-L-tyrosine stock solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of N-Stearoyl-L-tyrosine. Include appropriate vehicle controls.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay is a widely used biomarker for cellular senescence.

Materials:

-

SA-β-gal staining kit (containing X-gal, staining solution, and fixation solution)

-

Cell culture plates or slides with treated cells

-

Phosphate-buffered saline (PBS)

-

Microscope

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with N-Stearoyl-L-tyrosine as required for the experiment.

-

Fixation: Wash the cells with PBS and fix them with the provided fixation solution for 10-15 minutes at room temperature.

-

Staining: Wash the cells again with PBS and incubate them with the SA-β-gal staining solution (at pH 6.0) at 37°C overnight in a non-CO₂ incubator.

-

Visualization: Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.

-

Quantification: The percentage of senescent cells can be determined by counting the number of blue-staining cells relative to the total number of cells in multiple fields of view.

Western Blotting for CB2, p16, and Rb

This technique is used to determine the protein expression levels of the target proteins.

Materials:

-

Treated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-CB2, anti-p16, anti-Rb, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Experimental Workflow for Biological Evaluation

Conclusion

N-Stearoyl-L-tyrosine is a promising bioactive lipid with demonstrated neuroprotective and anti-senescence properties. Its mechanism of action, involving the CB2 receptor and downstream modulation of cell cycle proteins, presents a compelling target for therapeutic intervention in age-related and neurodegenerative diseases. This technical guide has provided a consolidated resource of its known biochemical properties and relevant experimental methodologies. Further research is warranted to fully elucidate its pharmacological profile, including the determination of its specific binding affinities and inhibitory concentrations for its molecular targets, and to explore its therapeutic potential in preclinical models.

References

The Role of N-Stearoyltyrosine in Endocannabinoid Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Stearoyltyrosine (NsTyr) is a naturally occurring N-acyl amino acid, structurally analogous to the endocannabinoid anandamide (AEA). Emerging research has identified NsTyr as a significant modulator of endocannabinoid signaling, primarily through its indirect action on endocannabinoid metabolic pathways. This technical guide provides a comprehensive overview of the current understanding of NsTyr's mechanism of action, its effects on cellular signaling, and its potential therapeutic applications. We present available quantitative data, detailed experimental methodologies for its characterization, and visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of N-acyl amino acids and the broader endocannabinoid system.

Introduction

The endocannabinoid system (ECS) is a complex and ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes. The discovery of endogenous ligands for cannabinoid receptors, such as anandamide (AEA), has spurred significant interest in the therapeutic potential of modulating this system. N-acyl amino acids (NAAs) represent a class of lipid signaling molecules structurally related to endocannabinoids.[1] this compound (NsTyr), a member of this class, has demonstrated significant neuroprotective and anti-inflammatory properties.[2][3] This guide delves into the technical details of NsTyr's interaction with the ECS, providing a foundation for further research and development.

Mechanism of Action

The primary mechanism of action of this compound is the enhancement of endogenous anandamide signaling through the inhibition of key enzymes and transporters responsible for AEA degradation and reuptake.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

NsTyr is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[2] By inhibiting FAAH, NsTyr effectively increases the half-life of AEA, leading to elevated synaptic concentrations and enhanced activation of cannabinoid receptors.

Blockade of Anandamide Uptake

In addition to FAAH inhibition, NsTyr also blocks the cellular uptake of anandamide, a process mediated by a putative anandamide membrane transporter (AMT).[2] This blockade further contributes to the accumulation of AEA in the synaptic cleft, potentiating its signaling effects.

Interaction with Cannabinoid Receptors

Current research primarily points to an indirect role for NsTyr in activating cannabinoid receptors by increasing endogenous AEA levels. However, some studies suggest a potential direct interaction with the CB2 receptor, which may contribute to its observed anti-senescence effects in neural stem cells. Further investigation is required to fully elucidate the direct binding affinities and functional activities of NsTyr at CB1 and CB2 receptors.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of this compound with components of the endocannabinoid system.

| Target | Parameter | Value | Species/Cell Line | Reference |

| Fatty Acid Amide Hydrolase (FAAH) | IC50 | 16.54 nM | Not Specified | |

| Anandamide Membrane Transporter (AMT) | IC50 | 11.74 nM | Not Specified |

Note: Data on the binding affinity (Ki) of this compound for CB1 and CB2 receptors is not currently available in the reviewed literature.

Signaling Pathways

The neuroprotective effects of this compound are mediated by the modulation of downstream signaling cascades, most notably the MEK/ERK1/2 MAPK pathway.

NsTyr-Mediated Neuroprotection Signaling

The following diagram illustrates the proposed signaling pathway through which NsTyr exerts its neuroprotective effects. By inhibiting FAAH and AEA uptake, NsTyr increases AEA levels, leading to the activation of cannabinoid receptors and subsequent downstream signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory potential of NsTyr on FAAH activity.

-

Principle: FAAH hydrolyzes a synthetic substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMC), to release the fluorescent product 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to FAAH activity.

-

Materials:

-

Recombinant human or rat FAAH

-

Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0

-

FAAH Substrate: AAMC

-

This compound (test compound)

-

Known FAAH inhibitor (positive control, e.g., URB597)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

-

-

Procedure:

-

Prepare serial dilutions of NsTyr in assay buffer.

-

In a 96-well plate, add assay buffer, FAAH enzyme, and the test compound or vehicle control.

-

Incubate for a pre-determined time at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the FAAH substrate to all wells.

-

Measure the fluorescence kinetically or at a fixed endpoint (e.g., 30 minutes) at 37°C.

-

Calculate the percentage of inhibition for each concentration of NsTyr relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Anandamide (AEA) Cellular Uptake Assay

This protocol outlines a method to measure the effect of NsTyr on the cellular uptake of radiolabeled anandamide.

-

Principle: Cells are incubated with radiolabeled AEA ([³H]AEA or [¹⁴C]AEA) in the presence or absence of NsTyr. The amount of radioactivity accumulated within the cells is measured to determine the extent of uptake inhibition.

-

Materials:

-

Neuronal cell line (e.g., primary cortical neurons, Neuro2a cells)

-

Culture medium

-

Radiolabeled anandamide ([³H]AEA or [¹⁴C]AEA)

-

Unlabeled anandamide

-

This compound (test compound)

-

Known AEA uptake inhibitor (positive control)

-

Scintillation cocktail and counter

-

-

Procedure:

-

Plate cells in a multi-well plate and grow to confluence.

-

Pre-incubate the cells with NsTyr or vehicle control in serum-free medium for a specified time (e.g., 15-30 minutes) at 37°C.

-

Add radiolabeled AEA to the wells and incubate for a short period (e.g., 5-15 minutes) at 37°C. To distinguish between active transport and passive diffusion, a parallel set of experiments can be conducted at 4°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold PBS.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of uptake inhibition by NsTyr compared to the vehicle control.

-

Determine the IC50 value as described for the FAAH inhibition assay.

-

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of NsTyr on cell viability and proliferation.

-

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Materials:

-

Neuronal cells

-

Culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Microplate reader (absorbance at ~570 nm)

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of NsTyr and/or a toxic stimulus (e.g., β-amyloid) for the desired duration.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm.

-

Express cell viability as a percentage of the control (untreated) cells.

-

Apoptosis Detection (Hoechst Staining)

This fluorescence microscopy-based method is used to visualize apoptotic nuclei.

-

Principle: The fluorescent dye Hoechst 33342 stains the condensed chromatin in apoptotic cells more brightly than the chromatin in normal cells.

-

Materials:

-

Cells cultured on coverslips or in imaging plates

-

This compound

-

Apoptosis-inducing agent

-

Hoechst 33342 staining solution

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with a UV filter

-

-

Procedure:

-

Treat cells with NsTyr and/or an apoptotic stimulus.

-

Wash the cells with PBS.

-

Incubate the cells with Hoechst 33342 staining solution for 10-15 minutes at 37°C, protected from light.

-

Wash the cells again with PBS.

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit smaller, brighter, and often fragmented nuclei.

-

Quantify apoptosis by counting the percentage of apoptotic nuclei relative to the total number of nuclei.

-

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for characterizing the activity of this compound.

General Experimental Workflow for NsTyr Characterization

This workflow outlines the key steps in evaluating the biological activity of NsTyr.

Logical Relationship of NsTyr's Indirect Cannabinoid Agonism

This diagram illustrates the logical steps leading to the indirect cannabimimetic effects of NsTyr.

Biosynthesis and Degradation

The precise enzymatic pathways for the biosynthesis and degradation of this compound have not been fully elucidated. However, they are presumed to follow the general pathways established for other N-acyl amino acids.

Proposed Biosynthesis

The biosynthesis of NsTyr likely involves the condensation of stearic acid (or its activated form, stearoyl-CoA) and L-tyrosine. This reaction could be catalyzed by an N-acyltransferase or a similar enzyme.

Proposed Degradation

Degradation of NsTyr is expected to occur via hydrolysis of the amide bond, releasing stearic acid and L-tyrosine. This reaction may be catalyzed by FAAH, although with lower efficiency than for anandamide, or by other amidohydrolases. The resulting stearic acid and tyrosine would then enter their respective metabolic pathways.

Conclusion and Future Directions

This compound is a promising endocannabinoid modulator with demonstrated neuroprotective effects. Its mechanism of action, primarily through the inhibition of AEA degradation and uptake, highlights the therapeutic potential of indirectly enhancing endocannabinoid tone. While the current body of research provides a strong foundation, further studies are warranted to:

-

Determine the binding affinities and functional activities of NsTyr at CB1 and CB2 receptors.

-

Identify the specific enzymes responsible for the biosynthesis and degradation of NsTyr.

-

Conduct comprehensive in vivo studies to evaluate its efficacy and safety in various disease models.

-

Elucidate the full spectrum of its downstream signaling effects beyond the MEK/ERK pathway.

A deeper understanding of these aspects will be crucial for the translation of this compound from a research compound to a potential therapeutic agent.

References

- 1. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of this compound on transient global cerebral ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Chemical Structure of N-Stearoyltyrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and physicochemical properties of N-Stearoyl-L-tyrosine. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in their understanding and utilization of this lipoamino acid.

Chemical Structure and Properties

N-Stearoyl-L-tyrosine, a derivative of the amino acid L-tyrosine, is characterized by the attachment of a stearoyl group to the amino group of L-tyrosine through an amide bond. This modification imparts a lipophilic character to the otherwise hydrophilic amino acid.

The chemical structure of N-Stearoyl-L-tyrosine is as follows:

Molecular Formula: C₂₇H₄₅NO₄

Molecular Weight: 447.65 g/mol

IUPAC Name: (S)-2-(Octadecanamido)-3-(4-hydroxyphenyl)propanoic acid

CAS Number: 70589-39-0

The introduction of the 18-carbon saturated fatty acid, stearic acid, significantly influences the molecule's physical and chemical properties, making it a surface-active agent with potential applications in various formulations.

Synthesis of N-Stearoyl-L-tyrosine

The synthesis of N-Stearoyl-L-tyrosine is typically achieved through the acylation of L-tyrosine with stearoyl chloride. This reaction, a nucleophilic acyl substitution, can be performed under various conditions. A common and effective method involves the Schotten-Baumann reaction, where the acylation is carried out in a biphasic system or in an aqueous medium under basic conditions.

General Synthesis Workflow

The overall synthetic strategy involves the reaction of L-tyrosine with stearoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting N-Stearoyl-L-tyrosine is then isolated and purified.

N-Stearoyltyrosine: A Potential Neuroprotective Agent in Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-Stearoyltyrosine (NsTyr), a member of the N-acyl amino acid (NAAA) family, is emerging as a promising neuroprotective molecule with significant therapeutic potential for neurodegenerative diseases. Structurally analogous to the endocannabinoid anandamide (AEA), NsTyr exhibits multifaceted mechanisms of action, including the modulation of the endocannabinoid system, regulation of critical cell signaling pathways, and maintenance of protein homeostasis. This document provides a comprehensive technical overview of the current research on NsTyr, its established links to neuroprotective pathways, quantitative data on its biological activity, detailed experimental methodologies for its study, and visualizations of its proposed mechanisms of action.

Introduction to this compound

This compound is an endogenous signaling lipid formed by the covalent linkage of stearic acid, a long-chain saturated fatty acid, to the amino group of tyrosine[1][2]. This places it within the broader class of N-acyl amino acids (NAAAs), which are increasingly recognized for their diverse physiological roles, particularly in the central nervous system[3][4][5]. As an analog of anandamide, NsTyr has been investigated for similar biological activities, leading to the discovery of its potent neuroprotective effects against insults relevant to neurodegenerative conditions like Alzheimer's disease and cerebral ischemia.

Core Mechanisms of Neuroprotection

Research has illuminated several key pathways through which this compound exerts its neuroprotective effects. These mechanisms converge on mitigating cellular stress, inhibiting apoptosis, reducing protein aggregation, and promoting cell survival.

Modulation of the Endocannabinoid System

A primary mechanism of NsTyr is its ability to enhance endocannabinoid signaling by inhibiting the key enzymes responsible for anandamide degradation and transport. By blocking these pathways, NsTyr effectively increases the local concentration and duration of action of endogenous cannabinoids.

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition: NsTyr inhibits FAAH, the principal enzyme that hydrolyzes and inactivates anandamide.

-

Anandamide Membrane Transporter (AMT) Blockade: NsTyr also blocks the uptake of anandamide into cells via the AMT, preventing its subsequent intracellular degradation.

This dual inhibition leads to the activation of cannabinoid receptors, such as the CB2 receptor, which is implicated in reducing neuroinflammation and promoting neuronal survival.

Regulation of Apoptotic Pathways via MAPK Signaling

This compound has been shown to protect neurons from amyloid-beta (Aβ)-induced apoptosis by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is crucial for cell survival and death decisions.

-

Activation of Pro-Survival ERK Pathway: NsTyr promotes the phosphorylation of Extracellular signal-Regulated Kinase (p-ERK), which in turn upregulates the anti-apoptotic protein Bcl-2.

-

Suppression of Pro-Apoptotic p38 Pathway: Simultaneously, NsTyr suppresses the phosphorylation of p38 MAPK, leading to the downregulation of the pro-apoptotic protein Bax.

The resulting increase in the Bcl-2/Bax ratio shifts the cellular balance away from apoptosis and towards survival.

Enhancement of the Ubiquitin-Proteasome System (UPS)

In models of chronic cerebral hypoperfusion, a condition linked to neurodegeneration, NsTyr has demonstrated a protective effect on the Ubiquitin-Proteasome System (UPS). The UPS is the primary cellular machinery for degrading damaged and aggregated proteins, and its dysfunction is a hallmark of many neurodegenerative diseases.

-

Increased Proteasome Activity: Treatment with NsTyr increases proteasome peptidase activity in the hippocampus.

-

Reduction of Ubiquitinated Protein Aggregates: This enhanced activity leads to a decrease in the accumulation of ubiquitinated protein aggregates, which are toxic to neurons.

By maintaining protein homeostasis, NsTyr helps preserve neuronal function and integrity.

Quantitative Data

The biological activity of this compound has been quantified in several key assays, providing a benchmark for its potency.

| Parameter | Target | Value | Cell/System | Reference |

| IC₅₀ | Fatty Acid Amide Hydrolase (FAAH) | 16.54 nM | Primary Cortical Neurons | |

| IC₅₀ | Anandamide Membrane Transporter (AMT) | 11.74 nM | Primary Cortical Neurons | |

| Optimal Neuroprotection | Aβ₂₅₋₃₅-induced apoptosis | 1 µM | Primary Neurons |

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental logic described.

Caption: NsTyr enhances endocannabinoid signaling.

Caption: NsTyr modulates MAPK pathways to prevent apoptosis.

Caption: General workflow for in vitro neuroprotection assays.

Detailed Experimental Protocols

The following sections provide detailed, representative protocols for key experiments used to characterize the neuroprotective effects of this compound.

Synthesis of this compound

This protocol describes a general method for the synthesis of N-stearoyl amino acids via acylation.

-

Activation of Stearic Acid: Convert stearic acid to stearoyl chloride to increase the reactivity of the acylation reaction. This is a standard procedure often involving thionyl chloride or oxalyl chloride.

-

Protection of Tyrosine: Protect the carboxylic acid group of L-tyrosine by converting it to its methyl ester (L-tyrosine methyl ester) using a reaction with methanol and hydrochloric acid.

-

Acylation Reaction: React stearoyl chloride with L-tyrosine methyl ester in a suitable solvent like pyridine. This reaction forms the amide bond, yielding this compound methyl ester.

-

Hydrolysis: Hydrolyze the methyl ester group from the this compound methyl ester using a base (e.g., NaOH) followed by acidification to yield the final product, this compound.

-

Purification: Purify the final product using recrystallization from a suitable solvent system, such as an ethanol/petroleum benzine mixture, to obtain a crystalline or semisolid product.

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy, ¹H Nuclear Magnetic Resonance (¹H-NMR), and mass spectrometry.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Plating: Seed neuronal cells (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate overnight to allow for cell attachment.

-

Treatment: Pre-treat cells with various concentrations of NsTyr (e.g., 0.1 µM to 10 µM) for 30 minutes to 1 hour.

-

Induction of Injury: Add the neurotoxic agent (e.g., Aβ₂₅₋₃₅ peptide at a final concentration of 20 µM) to the wells (except for the control wells).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Express the results as a percentage of the viability of control (untreated, uninjured) cells.

Apoptosis Detection (TUNEL) Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Sample Preparation: Grow and treat cells on glass coverslips as described for the MTT assay.

-

Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with PBS and then permeabilize them with 0.25% Triton X-100 in PBS for 20 minutes at room temperature to allow entry of the labeling enzyme.

-

TdT Labeling Reaction: Wash the cells again and incubate them with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs (e.g., BrdUTP), for 60 minutes at 37°C in a humidified chamber. The TdT enzyme adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Detection: If using indirect detection (e.g., BrdUTP), incubate with a fluorescently labeled anti-BrdU antibody.

-

Counterstaining: Stain the cell nuclei with a DNA stain such as DAPI or Hoechst 33342 to visualize all cells in the field.

-

Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

-

Analysis: Quantify apoptosis by calculating the percentage of TUNEL-positive nuclei (apoptotic cells) relative to the total number of nuclei (DAPI/Hoechst positive).

Western Blot for MAPK and Apoptotic Proteins

This technique is used to detect and quantify the levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Following cell treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-ERK, anti-total-ERK, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.

-

Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the levels of target proteins to the loading control (β-actin). For phosphorylated proteins, normalize to the total protein level (e.g., p-ERK to total ERK).

Conclusion

This compound presents a compelling profile as a neuroprotective agent. Its ability to simultaneously target multiple key pathological mechanisms—endocannabinoid system dysfunction, apoptosis, and impaired protein degradation—positions it as a strong candidate for further investigation in the context of complex neurodegenerative diseases. The data and protocols outlined in this guide provide a foundational framework for researchers and drug development professionals to explore the therapeutic potential of this and other N-acyl amino acids. Future research should focus on in vivo efficacy in various animal models of neurodegeneration and a more detailed elucidation of its specific metabolic pathways in the central nervous system.

References

- 1. mdpi.com [mdpi.com]

- 2. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 4.3. Determination of Cell Viability and Neuroprotection Potential by MTT Assay [bio-protocol.org]

N-Stearoyltyrosine: A Modulator of Apoptosis and Cell Senescence

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-Stearoyltyrosine (NsTyr), a synthetic analog of the endocannabinoid anandamide, has emerged as a molecule of interest in the study of cellular aging and death. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on apoptosis and cell senescence. It summarizes key quantitative data, details experimental protocols for studying these effects, and visualizes the implicated signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents targeting age-related cellular processes.

Introduction

Apoptosis, or programmed cell death, and cellular senescence, a state of irreversible cell cycle arrest, are fundamental biological processes with profound implications for development, aging, and disease. Dysregulation of these pathways is a hallmark of numerous pathologies, including neurodegenerative diseases and cancer. This compound has been identified as a promising neuroprotective agent, and recent studies have begun to elucidate its mechanisms of action, highlighting its ability to modulate both apoptosis and senescence in various cell types. This guide will delve into the specifics of these effects and the experimental basis for our current knowledge.

Effect of this compound on Apoptosis

This compound has demonstrated significant anti-apoptotic effects in neuronal cells, particularly in models of neurotoxicity and neurodegeneration. It appears to exert its protective effects by modulating key signaling pathways and the expression of apoptosis-related proteins.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on various markers of apoptosis from published studies.

| Cell Type | Apoptosis Inducer | NsTyr Concentration | Measured Parameter | Result | Reference |

| Primary Cortical Neurons | Aβ (25-35) | 1 µM | Cell Viability (MTT assay) | Increased cell viability | [1] |

| Primary Cortical Neurons | Aβ (25-35) | 1 µM | Apoptotic Rate (Hoechst staining) | Decreased percentage of apoptotic cells | [1] |

| Primary Hippocampal Neurons | Sevoflurane | Not Specified | Apoptosis (in vivo) | Attenuated sevoflurane-induced apoptosis | [2] |

| HEK293/Tau cells | H2O2 | Not Specified | Apoptosis | Inhibited H2O2-induced apoptosis | [3][4] |

Signaling Pathways in this compound-Mediated Apoptosis Inhibition

This compound's anti-apoptotic activity is linked to the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it has been shown to activate the pro-survival p-ERK-Bcl-2 pathway while suppressing the pro-apoptotic p-p38-Bax pathway. In the context of sevoflurane-induced neuroapoptosis, NsTyr's protective effect is mediated through the MEK/ERK1/2 MAPK signaling pathway.

Caption: NsTyr's anti-apoptotic signaling cascade.

Experimental Protocols

-

Cell Seeding: Plate primary cortical neurons in 96-well plates.

-

Treatment: After cell attachment, treat with Aβ (25-35) in the presence or absence of this compound (1 µM) for the desired time period.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

-

Cell Culture and Treatment: Grow cells on coverslips and treat as described for the cell viability assay.

-

Fixation: Fix the cells with 4% paraformaldehyde.

-

Staining: Stain the cells with Hoechst 33342 solution.

-

Microscopy: Observe the cells under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.

-

Quantification: Count the number of apoptotic and total cells in several random fields to determine the apoptotic rate.

Effect of this compound on Cell Senescence

This compound has also been shown to inhibit cellular senescence, particularly in neural stem/progenitor cells (NSPCs). This effect is primarily mediated through the cannabinoid receptor 2 (CB2).

Quantitative Data Summary

The table below presents the quantitative findings on this compound's impact on senescence markers.

| Cell Type | Senescence Inducer | NsTyr-2K Concentration | Measured Parameter | Result | Reference |

| Neural Stem/Progenitor Cells (NSPCs) | Aβ (1-42) | Not Specified | SA-β-gal positive cells | Significantly decreased the percentage of senescent cells | |

| Neural Stem/Progenitor Cells (NSPCs) | Aβ (1-42) | Not Specified | p16 protein expression | Significantly inhibited the expression of p16 | |

| Neural Stem/Progenitor Cells (NSPCs) | Aβ (1-42) | Not Specified | Rb protein expression | Significantly inhibited the expression of Rb | |

| HEK293/Tau cells | H2O2 | Not Specified | Cell Senescence | Inhibited H2O2-induced senescence |

Signaling Pathways in this compound-Mediated Senescence Inhibition

The anti-senescent effect of this compound in NSPCs is mediated by the CB2 receptor. Activation of the CB2 receptor by NsTyr leads to the downregulation of key pro-senescence molecules, p16 and Retinoblastoma protein (Rb), thereby alleviating the senescence phenotype induced by Aβ (1-42).

Caption: NsTyr's anti-senescence signaling cascade.

Experimental Protocols

-

Cell Seeding: Plate NSPCs on coated coverslips.

-

Induction and Treatment: Induce senescence with Aβ (1-42) for 9 days in the presence or absence of this compound.

-

Fixation: Wash cells with PBS and fix with a fixative solution for 10-15 minutes at room temperature.

-

Staining: Wash again and incubate with the SA-β-gal staining solution overnight at 37°C in a dry incubator (no CO2).

-

Microscopy and Quantification: Observe the cells under a light microscope and count the number of blue-stained (senescent) cells and total cells in multiple random fields to calculate the percentage of SA-β-gal positive cells.

-

Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p16, Rb, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Discussion and Future Directions

The available evidence strongly suggests that this compound is a potent inhibitor of both apoptosis and cellular senescence in specific cellular contexts, particularly in the nervous system. Its ability to modulate key signaling pathways such as the MAPK and CB2 receptor pathways underscores its potential as a therapeutic agent for conditions associated with excessive cell death and premature aging.

Future research should focus on:

-

Elucidating the upstream and downstream effectors of the CB2 receptor in NsTyr-mediated senescence inhibition.

-

Investigating the effects of this compound in other models of aging and age-related diseases.

-

Conducting in vivo studies to validate the therapeutic potential of this compound in animal models of neurodegeneration and other age-related pathologies.

-

Exploring the structure-activity relationship of this compound analogs to develop more potent and selective modulators of apoptosis and senescence.

Conclusion

This compound represents a promising lead compound for the development of novel therapeutics targeting apoptosis and cellular senescence. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the biological activities and therapeutic potential of this intriguing molecule.

Caption: General experimental workflow.

References

- 1. This compound protects primary neurons from Aβ-induced apoptosis through modulating mitogen-activated protein kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-stearoyl-L-tyrosine ameliorates sevoflurane induced neuroapoptosis via MEK/ERK1/2 MAPK signaling pathway in the developing brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-stearoyl-l-Tyrosine inhibits the cell senescence and apoptosis induced by H2O2 in HEK293/Tau cells via the CB2 receptor. | Semantic Scholar [semanticscholar.org]

- 4. This compound · 苏州帕诺米克生物医药科技有限公司 BioDeep™ [query.biodeep.cn]

Endogenous N-Acyl Amino Acids: A Comprehensive Technical Guide on their Presence and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl amino acids (NAAs) are a class of endogenous lipid signaling molecules comprising a fatty acid linked to an amino acid via an amide bond.[1] Structurally related to the well-characterized endocannabinoids, NAAs are emerging as crucial players in a multitude of physiological processes, including pain perception, inflammation, and metabolic regulation.[2][3] Their diverse biological activities and specific molecular targets make them attractive candidates for novel therapeutic interventions. This technical guide provides an in-depth overview of the endogenous presence and function of NAAs, with a focus on quantitative data, detailed experimental methodologies, and visualization of key pathways to support further research and drug development in this burgeoning field.

Endogenous Presence and Quantitative Distribution

NAAs are widely distributed throughout mammalian tissues, with their concentrations varying significantly depending on the specific N-acyl conjugate and the tissue type.[4][5] Targeted lipidomics studies have identified a broad spectrum of NAAs, highlighting the complexity of this lipid family. The tables below summarize the reported endogenous concentrations of various NAAs in different tissues, providing a quantitative framework for understanding their physiological relevance.

Table 1: Endogenous Concentrations of N-Arachidonoyl Amino Acids

| N-Acyl Amino Acid | Tissue | Concentration (pmol/g) | Reference(s) |

| N-Arachidonoyl Glycine (NA-Gly) | Spinal Cord | ~140 (dry weight) | |

| Small Intestine | ~140 (dry weight) | ||

| Brain | ~80-100 (dry weight) | ||

| Kidney | ~80-100 (dry weight) | ||

| Skin | ~80-100 (dry weight) | ||

| N-Arachidonoyl Alanine (NA-Ala) | Brain | Present (levels vary by region) | |

| N-Arachidonoyl GABA (NA-GABA) | Brain | Present (levels vary by region) | |

| N-Arachidonoyl Serine (NA-Ser) | Brain | Present (levels vary by region) | |

| N-Arachidonoyl Dopamine (NA-DA) | Striatum | ~5 (wet weight) |

Table 2: Endogenous Concentrations of Other N-Acyl Amino Acids

| N-Acyl Amino Acid | Tissue | Concentration (pmol/g) | Reference(s) |

| N-Palmitoyl Glycine | Skin | ~1600 | |

| Brain | ~50 | ||

| N-Oleoyl Serine | Bone | Present (biologically significant levels) | |

| N-Stearoyl Tyrosine | Rat Brain | 0.2 (wet weight) | |

| N-Palmitoyl Threonine | Rat Brain | 69 (wet weight) | |

| N-Acyl Taurines | Rat Brain | 100-300 | |

| N-Acyl Glutamic Acids | Rat Brain | 12-16 |

Biosynthesis and Metabolism

The endogenous levels of NAAs are tightly regulated by a balance of biosynthetic and degradative enzymatic pathways. A comprehensive understanding of these pathways is critical for developing strategies to modulate NAA signaling for therapeutic purposes.

Biosynthesis of N-Acyl Amino Acids

Two primary pathways for the biosynthesis of NAAs have been described:

-

Direct Condensation: This pathway involves the direct ligation of a fatty acid (or its CoA derivative) with an amino acid. This reaction is catalyzed by enzymes such as cytochrome c and glycine N-acyltransferase-like enzymes (GLYATL).

-

Oxidative Metabolism of N-Acyl-ethanolamines: N-acyl-ethanolamines, such as the endocannabinoid anandamide (N-arachidonoyl-ethanolamine), can be oxidized in a two-step process to form the corresponding N-acyl amino acid. For instance, anandamide is metabolized to N-arachidonoyl glycine.

Biosynthesis of N-acyl amino acids (NAAs).

Metabolism and Degradation of N-Acyl Amino Acids

The primary enzymes responsible for the degradation of NAAs are Fatty Acid Amide Hydrolase (FAAH) and Peptidase M20 Domain Containing 1 (PM20D1).

-

Fatty Acid Amide Hydrolase (FAAH): This serine hydrolase is a key enzyme in the endocannabinoid system and is also responsible for the hydrolysis of a variety of NAAs back to their constituent fatty acid and amino acid.

-

Peptidase M20 Domain Containing 1 (PM20D1): This secreted enzyme has been shown to have bidirectional activity, capable of both synthesizing and hydrolyzing certain NAAs.

Degradation of N-acyl amino acids (NAAs).

Molecular Targets and Signaling Pathways

NAAs exert their diverse physiological effects by interacting with a range of molecular targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.

G-Protein Coupled Receptors (GPCRs)

Several orphan GPCRs have been identified as receptors for specific NAAs.

-

GPR18: N-arachidonoyl glycine (NA-Gly) has been identified as an endogenous ligand for GPR18. Activation of GPR18 by NA-Gly leads to Gi/o-mediated signaling cascades, including inhibition of adenylyl cyclase and modulation of intracellular calcium levels.

-

GPR55 and GPR92: NA-Gly has also been reported to interact with GPR55 and GPR92.

GPR18 signaling pathway activated by N-arachidonoyl glycine.

Ion Channels and Transporters

NAAs have also been shown to modulate the activity of various ion channels and transporters.

-

T-type Calcium Channels (Cav3): Certain NAAs can inhibit T-type calcium channels, which are involved in neuronal excitability and pain signaling.

-

Glycine Transporter 2 (GlyT2): Some NAAs can inhibit the glycine transporter GlyT2, thereby modulating glycinergic neurotransmission in the spinal cord, which is relevant for pain modulation.

Key Functions and Therapeutic Potential

The diverse molecular targets of NAAs translate into a wide range of physiological functions and potential therapeutic applications.

-

Analgesia and Anti-inflammatory Effects: NAAs, particularly NA-Gly, have demonstrated analgesic and anti-inflammatory properties in various preclinical models. Their ability to modulate pain pathways through multiple mechanisms (e.g., GPR18 activation, GlyT2 inhibition) makes them promising targets for the development of novel pain therapeutics.

-

Metabolic Regulation: Certain NAAs are involved in the regulation of energy homeostasis and have been implicated in conditions such as obesity and type 2 diabetes.

-

Neuroprotection: Some NAAs have shown neuroprotective effects in models of neurological damage.

-

Bone Remodeling: N-oleoyl serine has been identified as a regulator of bone remodeling, suggesting its potential in treating osteoporosis.

Experimental Protocols

Accurate and reproducible experimental methods are essential for advancing our understanding of NAA biology. This section provides detailed protocols for key experiments in NAA research.

Extraction and Quantification of N-Acyl Amino Acids by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of NAAs from biological tissues.

Materials:

-

Biological tissue (e.g., brain, spinal cord)

-

Internal standards (deuterated NAA analogs)

-

Homogenization buffer (e.g., phosphate-buffered saline)

-

Organic solvents (e.g., methanol, chloroform, acetonitrile)

-

Formic acid

-

Solid-phase extraction (SPE) columns (e.g., C18)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Tissue Homogenization:

-

Weigh a frozen tissue sample (10-50 mg).

-

Add a known amount of internal standard solution.

-

Homogenize the tissue in ice-cold homogenization buffer using a mechanical homogenizer.

-

-

Lipid Extraction (Folch Method):

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenate.

-

Vortex thoroughly and incubate on ice.

-

Add water to induce phase separation.

-

Centrifuge to separate the aqueous and organic layers.

-

Collect the lower organic phase containing the lipids.

-

-

Solid-Phase Extraction (SPE) for Sample Cleanup:

-

Condition a C18 SPE column with methanol followed by water.

-

Load the dried and reconstituted lipid extract onto the column.

-

Wash the column with a low percentage of organic solvent in water to remove polar impurities.

-

Elute the NAAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

-

-

LC-MS/MS Analysis:

-

Dry the eluted sample under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Inject the sample onto a reverse-phase C18 column.

-

Use a gradient elution with mobile phases typically consisting of water and acetonitrile, both containing a small amount of formic acid or ammonium formate.

-

Perform mass spectrometric detection in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each NAA and its corresponding internal standard.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of NAA standards.

-

Quantify the endogenous NAA levels in the tissue sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Workflow for the quantification of N-acyl amino acids by LC-MS/MS.

Radioligand Binding Assay for GPR18

This protocol describes a competitive radioligand binding assay to determine the affinity of unlabeled NAAs for the GPR18 receptor.

Materials:

-

Cell membranes expressing GPR18 (from transfected cells or tissues)

-

Radiolabeled NAA ligand (e.g., [³H]N-arachidonoyl glycine)

-

Unlabeled NAA test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters (pre-soaked in polyethylenimine)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Binding buffer

-

Unlabeled NAA test compound at various concentrations (for competition curve) or buffer (for total binding) or a saturating concentration of a known GPR18 ligand (for non-specific binding).

-

Radiolabeled NAA ligand at a concentration near its Kd.

-

Cell membranes expressing GPR18.

-

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

FAAH and PM20D1 Enzyme Activity Assays

Enzyme activity assays are crucial for screening potential inhibitors of NAA metabolism.

FAAH Activity Assay (Fluorometric):

-

This assay typically uses a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).

-

FAAH hydrolyzes AAMCA, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC).

-

The rate of AMC production, measured by fluorescence, is proportional to FAAH activity.

-

Inhibitors of FAAH will reduce the rate of fluorescence increase.

PM20D1 Activity Assay (LC-MS-based):

-

This assay measures the hydrolysis of a specific NAA substrate (e.g., N-oleoyl-leucine) by PM20D1.

-

The reaction is initiated by adding PM20D1 to a solution containing the NAA substrate.

-

The reaction is stopped at various time points, and the amount of product (fatty acid and amino acid) is quantified by LC-MS/MS.

-

The rate of product formation reflects the enzymatic activity of PM20D1.

Conclusion

N-acyl amino acids represent a diverse and functionally significant class of endogenous lipid signaling molecules. Their involvement in a wide array of physiological processes, coupled with the identification of their specific molecular targets, has opened up new avenues for therapeutic intervention in areas such as chronic pain, inflammation, and metabolic disorders. The quantitative data and detailed experimental protocols provided in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration of the therapeutic potential of modulating NAA signaling pathways. The continued investigation into the intricate biology of NAAs holds great promise for the development of novel and effective treatments for a range of human diseases.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NAGly receptor - Wikipedia [en.wikipedia.org]

- 4. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of N-Stearoyltyrosine

For Researchers, Scientists, and Drug Development Professionals